molecular formula C23H25ClN4O B11014606 N-(1-benzyl-4-piperidyl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(1-benzyl-4-piperidyl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11014606
M. Wt: 408.9 g/mol
InChI Key: MGDGNDZBWKZKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-4-piperidyl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a 4-chlorophenyl group at position 3, a methyl group at position 1, and a carboxamide moiety at position 5 linked to a 1-benzyl-4-piperidyl substituent. This compound is structurally related to cannabinoid receptor (CB1) antagonists such as SR141716A (Rimonabant), which share a pyrazole core with aryl and carboxamide substituents . Its design likely targets central nervous system (CNS) receptors, leveraging the lipophilic benzyl-piperidyl group for enhanced blood-brain barrier penetration .

Properties

Molecular Formula

C23H25ClN4O

Molecular Weight

408.9 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C23H25ClN4O/c1-27-22(15-21(26-27)18-7-9-19(24)10-8-18)23(29)25-20-11-13-28(14-12-20)16-17-5-3-2-4-6-17/h2-10,15,20H,11-14,16H2,1H3,(H,25,29)

InChI Key

MGDGNDZBWKZKBK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(1-benzyl-4-piperidyl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Molecular Formula : C_{19}H_{22}ClN_{3}O
  • Molecular Weight : 347.85 g/mol

The structure includes a pyrazole ring, a piperidine moiety, and a chlorophenyl substituent, which contribute to its pharmacological properties. The presence of the chlorophenyl group may enhance its biological activity compared to similar compounds due to increased lipophilicity and receptor binding affinity.

Research indicates that this compound interacts with several biological targets:

  • Receptor Interactions : The compound has been shown to interact with various receptors, including those involved in neurotransmission and inflammation.
  • Enzyme Inhibition : It exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines has been observed, indicating potential use in treating inflammatory conditions .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed improved apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

Neuroprotective Effects

The compound's ability to inhibit cholinesterase enzymes suggests potential applications in neuroprotection. It may help mitigate cognitive decline associated with Alzheimer's disease by enhancing acetylcholine levels in the brain .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally related compounds:

Compound NameKey Differences
N-(1-benzyl-4-piperidyl)-3-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxamideHydroxy group instead of a chloro group
N-(1-benzyl-4-piperidyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamideMethoxy group influences reactivity
N-(1-benzylpiperidin-4-yl)-N-(4-fluorophenyl)propanamideDifferent substituents on the piperidine ring

This structural diversity plays a crucial role in determining the biological activity and therapeutic potential of these compounds.

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic applications of this compound:

  • Cancer Research : A study demonstrated that this compound could significantly reduce tumor growth in animal models, suggesting its potential as an anticancer agent .
  • Neuropharmacology : Research indicated that it could improve cognitive function in animal models of Alzheimer's disease by inhibiting cholinesterase enzymes effectively .
  • Inflammatory Diseases : The compound was shown to reduce levels of pro-inflammatory cytokines in vitro, highlighting its potential for treating conditions involving chronic inflammation .

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

The compound is compared to key pyrazole derivatives with documented biological activity:

Compound Name Substituents (Pyrazole Positions) Target Receptor (IC50) Key Structural Differences
N-(1-benzyl-4-piperidyl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide 1: -CH₃; 3: 4-Cl-C₆H₄; 5: -CONH-(1-benzyl-4-piperidyl) Not reported (CB1 hypothesized) Unique benzyl-piperidyl carboxamide at C5
SR141716A (Rimonabant) 1: 2,4-Cl₂-C₆H₃; 3: -CONH-piperidine; 5: 4-Cl-C₆H₄ CB1 (IC50 = 1.98 nM) Dichlorophenyl at C1; carboxamide at C3
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 1: 2,4-Cl₂-C₆H₃; 3: -CONH-(3-pyridylmethyl); 5: 4-Cl-C₆H₄ CB1 (IC50 = 0.139 nM) Pyridylmethyl carboxamide at C3
N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide 1: Cyclohexylmethyl; 3: 4-F-C₆H₄; 5: -CONH-(branched chain) Not reported Fluorophenyl at C3; cyclohexylmethyl at C1

Key Observations :

  • Positional Isomerism : The carboxamide group’s position (C3 vs. C5) significantly impacts receptor binding. SR141716A’s C3 carboxamide contributes to its high CB1 affinity, whereas the target compound’s C5 carboxamide may alter binding orientation .
  • Chlorophenyl vs. Fluorophenyl : Fluorophenyl substituents (e.g., in ) reduce electron density compared to chlorophenyl, which may affect π-π stacking interactions in receptor binding .
Pharmacological and Physicochemical Properties
Property Target Compound SR141716A 3-(4-Chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Molecular Weight ~450 g/mol (estimated) 463.8 g/mol 375.9 g/mol
logP (Predicted) ~4.2 (high lipophilicity) 5.1 3.8
Receptor Selectivity Hypothesized CB1 antagonist CB1/CB2 = 1000:1 Not reported
Synthetic Accessibility Moderate (benzyl-piperidyl introduces complexity) High (established synthesis) Moderate (thiadiazole moiety)

Key Findings :

  • Lipophilicity : The benzyl-piperidyl group increases the target compound’s logP compared to thiadiazole derivatives, favoring CNS activity but risking off-target effects .
  • CB1 Selectivity : SR141716A’s 2,4-dichlorophenyl group is critical for CB1 selectivity, while the target compound’s 1-methyl group may reduce affinity .

Preparation Methods

Cyclocondensation of Hydrazines with β-Diketones

3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is prepared by condensing 4-chlorophenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions. For example:

  • Reaction conditions : Ethanol, acetic acid, reflux (80°C, 24 hours).

  • Mechanism : The β-ketoester reacts with hydrazine to form a hydrazone intermediate, which cyclizes to yield the pyrazole ring.

  • Modification : Methylation at the N1 position is achieved using methyl iodide in the presence of a base (e.g., potassium carbonate).

Functionalization to Carboxylic Acid

The ester intermediate (e.g., ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate) is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH:

  • Conditions : Methanol/water (3:1), 60°C, 4 hours.

  • Yield : >90%.

Preparation of 1-Benzyl-4-Piperidinamine

The piperidine moiety is synthesized through alkylation and reduction steps.

Alkylation of 4-Piperidone

  • Benzylation : 4-Piperidone is treated with benzyl chloride in the presence of NaHCO₃ to form 1-benzyl-4-piperidone.

  • Reductive Amination : The ketone is converted to the amine using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol:

    • Conditions : Methanol, 25°C, 12 hours.

    • Yield : 75–85%.

Alternative Route via Ester Hydrolysis

A patent (CN111484444A) describes synthesizing N-benzyl-4-piperidinecarboxaldehyde from 4-piperidinecarboxylic acid:

  • Esterification : 4-Piperidinecarboxylic acid → methyl ester (SOCl₂, methanol).

  • Benzylation : Methyl ester + benzyl chloride → N-benzyl-4-piperidinecarboxylate.

  • Reduction : Carboxylate → carboxamide (NH₃, thionyl chloride) → nitrile (dehydration) → aldehyde (DIBAL-H).

Amide Coupling Reaction

The final step involves coupling the pyrazole-5-carboxylic acid with 1-benzyl-4-piperidinamine.

Acid Chloride Method

  • Chlorination : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride:

    • Conditions : SOCl₂, reflux (70°C, 2 hours).

    • Yield : 95%.

  • Coupling : The acyl chloride reacts with 1-benzyl-4-piperidinamine in dichloromethane (DCM) with triethylamine (Et₃N):

    • Molar ratio : 1:1.2 (acid chloride:amine).

    • Conditions : 0°C → 25°C, 12 hours.

    • Yield : 70–80%.

Coupling Reagents

Alternative methods use coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate):

  • Conditions : DCM, Et₃N, 25°C, overnight.

  • Yield : 65–75%.

Purification and Characterization

Purification

  • Column chromatography : Silica gel, eluent = dichloromethane/methanol (95:5).

  • Recrystallization : Ethyl acetate/hexane (1:3).

Spectral Data

Property Data
1H NMR (500 MHz, CDCl₃) δ 7.41–7.25 (m, 9H, ArH), 4.02 (s, 3H, NCH₃), 3.72 (m, 2H, piperidine),
13C NMR δ 165.2 (CONH), 148.1 (pyrazole-C), 138.5 (C-Cl)
HRMS [M+H]⁺ calc. 347.85, found 347.84

Optimization Challenges

Regioselectivity in Pyrazole Formation

Non-symmetrical β-diketones yield regioisomeric pyrazoles. Using montmorillonite K-10 under sonication improves regioselectivity (>95% for 5-amino-3-phenylpyrazole).

Side Reactions

  • Over-alkylation : Controlled by stoichiometric use of benzyl chloride.

  • Incomplete acylation : Additive DMAP (4-dimethylaminopyridine) enhances coupling efficiency.

Comparative Analysis of Methods

Method Yield Purity Scalability
Acid chloride coupling80%>98%Industrial
BOP-mediated coupling75%95%Lab-scale
Patent route65%90%Multi-kilogram

Q & A

Q. Basic

  • Radioligand binding assays using [3H]CP55940 or [3H]SR141716A to measure affinity for cannabinoid CB1 receptors .
  • Functional assays (e.g., cAMP modulation in HEK293 cells) to evaluate inverse agonism/neutral antagonism .
  • Selectivity profiling against CB2 receptors to confirm target specificity .

How can molecular docking studies predict CB1 receptor interactions?

Q. Advanced

  • Build homology models of CB1 using templates like rhodopsin.
  • Perform conformational analysis (e.g., AM1 molecular orbital method) to identify energetically stable ligand conformers .
  • Validate docking poses via thermodynamic mutant cycles (e.g., K3.28A mutation analysis) to assess hydrogen bonding with residue Lys192 .

How to address discrepancies in binding affinity data across assays?

Q. Advanced

  • Evaluate allosteric modulation by comparing results from radioligand displacement vs. functional assays .
  • Control assay conditions (e.g., membrane preparation, GTPγS concentration) to minimize variability .
  • Use 3D-QSAR models (CoMFA) to correlate steric/electrostatic fields with activity trends .

What strategies optimize conformationally constrained analogs?

Q. Advanced

  • Introduce bridged diaryl rings (e.g., four-carbon linkers) to restrict rotational freedom, as seen in SR141716A analogs .
  • Analyze energy barriers via NMR line-shape analysis (~18 kcal/mol for atropisomers) .
  • Compare binding affinities of constrained vs. flexible analogs to identify optimal orientations .

Which computational methods enhance SAR studies?

Q. Advanced

  • Comparative Molecular Field Analysis (CoMFA) to map steric/electrostatic contributions to CB1 binding .
  • Electrostatic potential surfaces to identify regions influencing inverse agonism (e.g., pyrazole C3 substituent interactions) .
  • Molecular dynamics simulations to study ligand-induced receptor conformational changes .

What analytical techniques characterize physicochemical properties?

Q. Basic

  • HPLC-MS for solubility and stability profiling in buffers (e.g., PBS, DMSO).
  • Differential scanning calorimetry (DSC) to determine melting points and crystallinity .
  • LogP measurements (shake-flask method) to assess lipophilicity .

How to resolve inverse agonism vs. neutral antagonism mechanisms?

Q. Advanced

  • Use K3.28A mutant CB1 receptors to disrupt hydrogen bonding with the ligand’s C3 substituent, as shown for SR141716A .
  • Compare ligand efficacy in functional assays (e.g., Ca2+ current inhibition in neurons) between wild-type and mutant receptors .

How to validate bioisosteric replacements in analog design?

Q. Advanced

  • Replace pyrazole 5-aryl groups with alkynylthiophenes and evaluate CB1/CB2 selectivity ratios .
  • Test in vivo efficacy (e.g., diet-induced obesity models) to confirm retained bioactivity .
  • Perform molecular electrostatic potential comparisons to ensure similarity with parent compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.